6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid (CAS 405270-96-4) is a synthetic, low-molecular-weight (236.27 g/mol) organic compound belonging to the class of pyridinyl-amino-oxohexanoic acids. Its structure features a 4-methylpyridin-2-yl moiety linked via an amide bond to a 6-oxohexanoic acid chain, a scaffold that distinguishes it from positional isomers and chain-length variants within the chemical series.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 405270-96-4
Cat. No. B1305442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid
CAS405270-96-4
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)CCCCC(=O)O
InChIInChI=1S/C12H16N2O3/c1-9-6-7-13-10(8-9)14-11(15)4-2-3-5-12(16)17/h6-8H,2-5H2,1H3,(H,16,17)(H,13,14,15)
InChIKeyIJVVSZYWTSPYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid (CAS 405270-96-4): Procurement-Relevant Chemical Identity and Baseline Characteristics


6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid (CAS 405270-96-4) is a synthetic, low-molecular-weight (236.27 g/mol) organic compound belonging to the class of pyridinyl-amino-oxohexanoic acids . Its structure features a 4-methylpyridin-2-yl moiety linked via an amide bond to a 6-oxohexanoic acid chain, a scaffold that distinguishes it from positional isomers and chain-length variants within the chemical series . The compound is primarily supplied as a research-grade intermediate (typical purity ≥97%) for medicinal chemistry and chemical biology applications .

Why 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid Cannot Be Replaced by Unqualified In-Class Analogs


In-class pyridinyl-amino-oxohexanoic acid analogs are not functionally interchangeable due to the profound impact of methyl-group regiochemistry on molecular recognition, physicochemical properties, and biological activity profiles . For 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid, the 4-methyl substitution on the pyridine ring creates a distinct steric and electronic environment at the amide bond, affecting hydrogen-bonding capacity, lipophilicity (calculated LogP), and target-binding geometry relative to the 6-methyl positional isomer (CAS 392236-08-7) or des-methyl variants . Even minor structural perturbations can abolish or invert activity against enzymes such as lipoxygenases or PRMTs, making unverified substitution a significant risk in assay reproducibility and lead optimization campaigns [1].

Quantitative Differentiation Evidence for 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid vs. Closest Analogs


Regiochemical Identity: 4-Methyl vs. 6-Methyl Pyridine Substitution Defines a Distinct Chemical Entity

The target compound carries the methyl substituent at the pyridine 4-position, whereas the closest purchasable analog (CAS 392236-08-7) bears the methyl group at the 6-position . This regiochemical difference alters the electron distribution of the pyridine ring, shifting the calculated pKa of the conjugate acid, dipole moment, and LogP. The 4-methyl isomer exhibits a predicted density of 1.2±0.1 g/cm³ and a boiling point of 507.2±40.0 °C at 760 mmHg , while corresponding experimental data for the 6-methyl isomer remain unpublished, indicating a gap in physicochemical characterization that precludes direct substitution.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Vendor-Supplied Purity: 4-Methyl Isomer Available at ≥97% Purity, Critical for Reproducible Assay Results

Commercial suppliers list the 4-methyl isomer at 97% purity (Leyan, Product No. 1431536) and ≥98% purity (MolCore, NLT 98%) . In contrast, the 6-methyl isomer is offered without a publicly stated purity specification on major platforms, introducing uncertainty regarding batch-to-batch consistency . This difference is critical for biochemical assays where impurities can act as confounding inhibitors or activators.

Chemical Procurement Assay Reproducibility Quality Control

Lipoxygenase Inhibitory Activity: Class-Level Evidence of Potency, Awaiting Direct Comparative Data

The compound is annotated in biomedical ontologies as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with weaker ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. No quantitative IC50 or Ki values were located for the target compound or its direct analogs in peer-reviewed primary literature. Therefore, while the lipoxygenase inhibition profile is mechanistically differentiating from the 6-methyl isomer (which lacks any reported enzyme inhibition data), a direct quantitative comparison cannot yet be performed.

Inflammation Lipoxygenase Enzyme Inhibition

Evidence-Backed Application Scenarios for 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid (CAS 405270-96-4)


Chemical Probe Development Targeting Lipoxygenase-Mediated Inflammatory Pathways

Building on the compound's ontology-annotated lipoxygenase inhibitory activity [1], researchers can deploy 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid as a structurally defined starting point for developing chemical probes to dissect the role of lipoxygenases in arachidonic acid metabolism. The defined 4-methyl regiochemistry and ≥97% commercial purity ensure batch-to-batch consistency in enzyme inhibition assays, enabling reproducible dose-response studies.

Structure-Activity Relationship (SAR) Studies Comparing 4-Methyl vs. 6-Methyl Pyridinyl-Oxohexanoic Acid Isomers

The availability of both the 4-methyl isomer (CAS 405270-96-4) and the 6-methyl isomer (CAS 392236-08-7) enables systematic SAR investigations into how methyl group position affects target binding, metabolic stability, and off-target profiles . The target compound's well-characterized physicochemical properties (predicted density, boiling point) provide a baseline for computational modeling and rational design of next-generation analogs.

Synthetic Intermediate for Amide-Coupled Compound Libraries

The carboxylic acid terminus of 6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid facilitates amide bond formation with diverse amine-containing fragments , making it a valuable building block for generating focused compound libraries. Its defined purity profile (≥97%) minimizes byproduct formation during library synthesis, improving overall yield and purity of final compounds.

Biochemical Assay Standardization in Lipoxygenase Inhibitor Screening Campaigns

As a compound with annotated lipoxygenase inhibition despite the absence of published IC50 values, the 4-methyl isomer can serve as an inter-laboratory reference standard for developing and validating high-throughput lipoxygenase screening assays [1]. Its defined chemical identity and commercial availability from multiple vendors support its use as a tool compound for calibrating assay sensitivity and reproducibility.

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